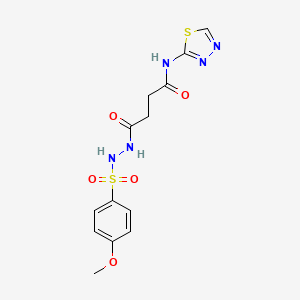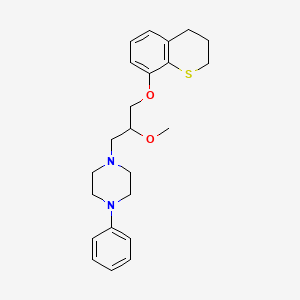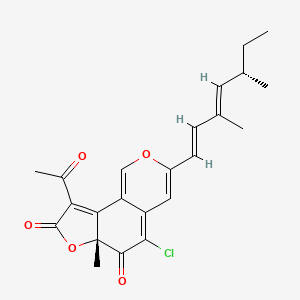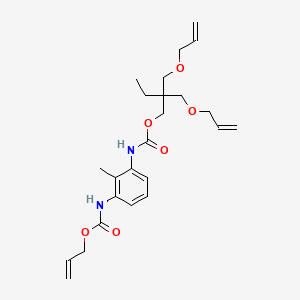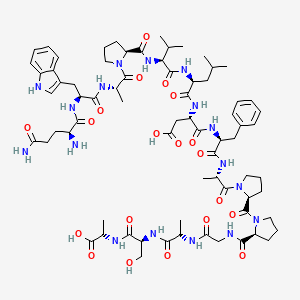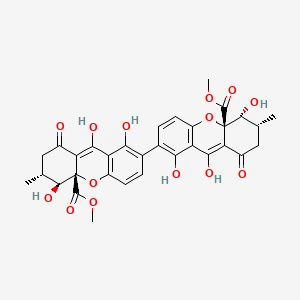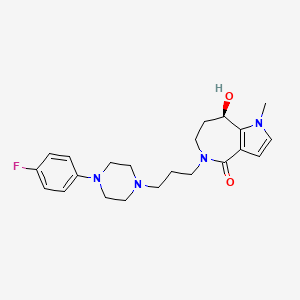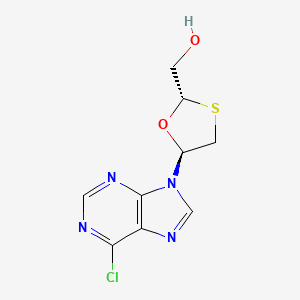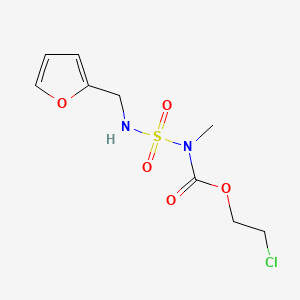
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with the molecular formula C8H11ClN2O5S. This compound is characterized by the presence of a carbamic acid ester group, a furan ring, and a sulfonamide group. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester involves multiple steps. One common synthetic route includes the reaction of 2-chloroethanol with carbamic acid derivatives in the presence of a base. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chloroethyl ester can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar compounds include other carbamic acid esters and sulfonamide derivatives. Compared to these compounds, carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to the presence of the furan ring, which can enhance its binding affinity and specificity for certain targets. Other similar compounds include:
- Carbamic acid, 2-chloroethyl ester
- Sulfanilamide derivatives
- Furan-based esters
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
116943-74-9 |
|---|---|
Molecular Formula |
C9H13ClN2O5S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
2-chloroethyl N-(furan-2-ylmethylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H13ClN2O5S/c1-12(9(13)17-6-4-10)18(14,15)11-7-8-3-2-5-16-8/h2-3,5,11H,4,6-7H2,1H3 |
InChI Key |
ZWDACWZKVUYCRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCCCl)S(=O)(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


